molecular formula C26H28N2O3 B12965849 2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid

2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid

Cat. No.: B12965849
M. Wt: 416.5 g/mol
InChI Key: GTHHIHLLMSCGES-UHFFFAOYSA-N
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Description

2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid is a synthetic organic compound that belongs to the xanthene dye family. It is known for its vibrant fluorescence and is commonly used in various scientific and industrial applications. The compound’s structure consists of a xanthene core with ethylamino and dimethyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid typically involves the following steps:

    Formation of the xanthene core: The xanthene core is synthesized through a condensation reaction between phthalic anhydride and resorcinol in the presence of a strong acid catalyst, such as sulfuric acid.

    Introduction of ethylamino groups: The ethylamino groups are introduced through a nucleophilic substitution reaction using ethylamine.

    Dimethylation: The dimethyl groups are added via a methylation reaction using methyl iodide and a base, such as potassium carbonate.

    Attachment of the benzoic acid moiety: The final step involves the esterification of the xanthene derivative with benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced xanthene derivatives.

    Substitution: The ethylamino and dimethyl groups can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced xanthene derivatives.

    Substitution: Substituted xanthene derivatives with various functional groups.

Scientific Research Applications

2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research:

    Fluorescent labeling: Used as a fluorescent dye for labeling biomolecules in fluorescence microscopy and flow cytometry.

    pH indicators: Employed as a pH indicator due to its color change properties in different pH environments.

    Photodynamic therapy: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

    Chemical sensors: Utilized in the development of chemical sensors for detecting various analytes based on fluorescence quenching or enhancement.

Mechanism of Action

The mechanism of action of 2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Fluorescence: The compound exhibits strong fluorescence due to the conjugated xanthene core, which absorbs light and emits fluorescence.

    Reactive oxygen species generation: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and apoptosis in cancer cells.

    Binding to biomolecules: The compound can bind to biomolecules such as proteins and nucleic acids, allowing for their visualization and study in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: Another xanthene dye with similar fluorescence properties but different substituents.

    Fluorescein: A widely used fluorescent dye with a similar xanthene core but different functional groups.

    Eosin Y: A xanthene dye with bromine substituents, used as a histological stain.

Uniqueness

2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid is unique due to its specific combination of ethylamino and dimethyl substituents, which confer distinct chemical and fluorescence properties. Its versatility in various applications, from fluorescent labeling to photodynamic therapy, highlights its importance in scientific research and industry.

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoic acid

InChI

InChI=1S/C26H28N2O3/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23/h7-14,25,27-28H,5-6H2,1-4H3,(H,29,30)

InChI Key

GTHHIHLLMSCGES-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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